molecular formula C23H20Br2N2O4 B12202793 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)

N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)

Cat. No.: B12202793
M. Wt: 548.2 g/mol
InChI Key: GMRSLKOBECRVHG-UHFFFAOYSA-N
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Description

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) is a synthetic organic compound with the molecular formula C23H20Br2N2O4 and a molecular weight of 548.2239 g/mol . This compound is characterized by the presence of two bromobenzamide groups connected via a methanediyl bridge to a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) can be compared with other similar compounds, such as:

The uniqueness of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20Br2N2O4

Molecular Weight

548.2 g/mol

IUPAC Name

3-bromo-N-[[(3-bromobenzoyl)amino]-(3,4-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H20Br2N2O4/c1-30-19-10-9-14(13-20(19)31-2)21(26-22(28)15-5-3-7-17(24)11-15)27-23(29)16-6-4-8-18(25)12-16/h3-13,21H,1-2H3,(H,26,28)(H,27,29)

InChI Key

GMRSLKOBECRVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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